molecular formula C7H3ClN4 B1396607 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile CAS No. 1060816-60-5

2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile

Cat. No. B1396607
CAS RN: 1060816-60-5
M. Wt: 178.58 g/mol
InChI Key: LSXHKYDDAIAILE-UHFFFAOYSA-N
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Description

2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is a chemical compound with the empirical formula C6H4ClN3 . It is used in the field of medicinal chemistry, particularly in the synthesis of inhibitors for various kinases .


Synthesis Analysis

The synthesis of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile and its derivatives often involves the use of microwave techniques . For instance, one method involves the reaction of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine with cesium carbonate and methyl iodide .


Molecular Structure Analysis

The molecular structure of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile consists of a pyrrolopyrimidine core with a chlorine atom at the 2-position . The SMILES string representation of the molecule is Clc1ncc2cc[nH]c2n1 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile are not detailed in the search results, it is known that this compound is used as a building block in the synthesis of various kinase inhibitors .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is 153.57 g/mol . It has a complexity of 130 and a topological polar surface area of 41.6 Ų .

Scientific Research Applications

Chemical Synthesis

“2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile” is a chemical compound that can be synthesized using various techniques . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich . This compound is often used in the synthesis of other complex compounds .

Anticancer Research

This compound has been used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives for anticancer research . These derivatives have shown promising results in in vitro tests against several human cancer cell lines . For example, compounds 14a, 16b, and 18b were found to be highly active against MCF7 (a breast cancer cell line) .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound and its derivatives . These studies help understand the binding affinities of these compounds against certain proteins, which is crucial in drug design .

Gene Expression Studies

This compound and its derivatives have been used in gene expression studies . These studies help understand how these compounds affect the expression of certain genes in cancer cells .

Apoptosis Induction

Certain derivatives of this compound have been found to induce apoptosis (programmed cell death) in cancer cells . This is a promising area of research in the development of new anticancer drugs .

Cell Cycle Arrest

Some derivatives of this compound have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This means that these compounds can stop the cells from dividing, which is a key strategy in cancer treatment .

MPS1 Inhibition

A highly selective MPS1 inhibitor based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold has been reported . This inhibitor has shown to effectively mitigate human TNBC (Triple-Negative Breast Cancer) cell proliferation .

X-ray Crystal Structure Analysis

The X-ray crystal structure analysis of this compound has guided the design and optimization of its derivatives . This analysis provides valuable insights into the molecular structure of the compound, which is crucial in drug design .

properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-7-11-3-5-4(1-9)2-10-6(5)12-7/h2-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXHKYDDAIAILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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